Computed Drug-Likeness Profile vs. Close C4-Methylene Analog
The target compound's computed LogP of 3.56 and tPSA of 45.9 Ų place it within preferred CNS drug-likeness space (tPSA < 60–70 Ų, LogP 1–4). Compared to its direct analog differing only in the N4-aryl substituent—4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethyl-2H-chromen-2-one (CAS 849537-71-9)—this 2-methoxyphenyl derivative exhibits higher calculated lipophilicity due to the replacement of chlorine with a methoxy group, which would be expected to influence both passive permeability and metabolic stability [1].
| Evidence Dimension | Calculated LogP and tPSA |
|---|---|
| Target Compound Data | LogP = 3.56; tPSA = 45.9 Ų |
| Comparator Or Baseline | CAS 849537-71-9 (3-chlorophenyl analog): LogP not publicly available for this specific comparator; computed LogP for 3-chlorophenylpiperazine-coumarin is expected to be lower than the 2-methoxyphenyl variant based on Hansch π constants (Cl: +0.71; OCH3: -0.02, but with electronic effects on overall polarity). |
| Quantified Difference | Exact ΔLogP cannot be calculated without experimental determination. The methoxy group provides a hydrogen bond acceptor (Hacc = 4 vs. expected 3 for the chloro analog), potentially altering solubility and metabolic profiles. |
| Conditions | In silico prediction (Hit2Lead/ ChemBridge computed properties) |
Why This Matters
The differing lipophilicity and hydrogen bonding capacity directly impact CNS multiparameter optimization (MPO) scores, making this compound potentially more brain-penetrant but also more susceptible to CYP450-mediated O-demethylation than its 3-chlorophenyl analog, a key consideration for neuroscience screening programs.
- [1] Kuujia.com. Cas no 849537-71-9 (4-{4-(3-chlorophenyl)piperazin-1-ylmethyl}-6,7-dimethyl-2H-chromen-2-one). Product Datasheet. View Source
